1,3-Diphenylguanidine hydrobromide
Overview
Description
1,3-Diphenylguanidine hydrobromide is a chemical compound with the molecular formula C₁₃H₁₄BrN₃. It is a derivative of diphenylguanidine, where the guanidine moiety is substituted with two phenyl groups and combined with hydrobromic acid. This compound is known for its use as a complexing agent in the detection of metals and organic bases, as well as an accelerator in the vulcanization of rubber .
Mechanism of Action
Target of Action
1,3-Diphenylguanidine hydrobromide is primarily used as an accelerator in the vulcanization of rubber . It is also a complexing agent used in the detection of metals and organic bases .
Mode of Action
The compound interacts with the rubber during the vulcanization process, accelerating the cross-linking of the polymer chains which enhances the mechanical properties of the rubber
Biochemical Pathways
It is known to play a crucial role in the vulcanization process, a chemical reaction that converts natural rubber or related polymers into more durable materials through a process of heat and addition of sulfur or other equivalent curatives .
Result of Action
The primary result of the action of this compound is the accelerated vulcanization of rubber, leading to enhanced mechanical properties of the final product . It is also used as a complexing agent in the detection of metals and organic bases .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the vulcanization process is typically carried out at high temperatures . Additionally, the compound may pose certain hazards upon inhalation, skin contact, or if swallowed, and should be handled with appropriate safety measures .
Biochemical Analysis
Biochemical Properties
1,3-Diphenylguanidine hydrobromide plays a significant role in biochemical reactions, particularly in the detection of metals and organic bases. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a complexing agent, forming stable complexes with metal ions, which can be detected through various analytical techniques . The nature of these interactions involves the formation of coordinate bonds between the nitrogen atoms of this compound and the metal ions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in stress response and detoxification pathways . Additionally, it can disrupt cellular metabolism by interfering with the normal functioning of metabolic enzymes.
Molecular Mechanism
The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It binds to metal ions through its nitrogen atoms, forming stable complexes that can inhibit or activate specific enzymes . This binding can lead to changes in enzyme activity, affecting various biochemical pathways. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that high doses of this compound can cause significant toxicity, including damage to the liver and kidneys, as well as disruptions in normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound is metabolized primarily in the liver, where it undergoes biotransformation to form various metabolites. These metabolites are then excreted through the urine and feces . The metabolic pathways of this compound can also affect metabolic flux and metabolite levels in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to proteins in the blood, facilitating its transport to different tissues . The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function . The compound can be directed to particular organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy production . The subcellular localization of this compound is crucial for its activity and overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenylguanidine hydrobromide can be synthesized through the reaction of diphenylamine with cyanamide, followed by the addition of hydrobromic acid. The reaction typically involves the following steps:
Formation of Diphenylguanidine: Diphenylamine reacts with cyanamide in the presence of a base to form diphenylguanidine.
Hydrobromide Formation: The diphenylguanidine is then treated with hydrobromic acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reaction.
Purification Steps: Using crystallization or recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenylguanidine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the hydrobromide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic reagents.
Major Products
Oxidation Products: Oxides of diphenylguanidine.
Reduction Products: Amines derived from diphenylguanidine.
Substitution Products: Various substituted diphenylguanidine derivatives.
Scientific Research Applications
1,3-Diphenylguanidine hydrobromide has several scientific research applications:
Chemistry: Used as a complexing agent for detecting metals and organic bases.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in dermatological applications due to its sensitizing properties.
Industry: Widely used as an accelerator in the vulcanization of rubber, enhancing the cross-linking process
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylguanidine: The parent compound without the hydrobromide group.
N,N’-Diphenylguanidine: Another derivative with similar properties.
1,3-Diphenylurea: A structurally related compound with different functional groups.
Uniqueness
1,3-Diphenylguanidine hydrobromide is unique due to its combination of diphenylguanidine with hydrobromic acid, which enhances its solubility and reactivity. This makes it particularly effective as a complexing agent and accelerator in industrial applications .
Properties
IUPAC Name |
1,2-diphenylguanidine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.BrH/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H3,14,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSESGJJGBBAHNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00916733 | |
Record name | N,N'-Diphenylguanidine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00916733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93982-96-8 | |
Record name | N,N′-Diphenylguanidine hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93982-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Diphenylguanidine monohydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093982968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Diphenylguanidine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00916733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-diphenylguanidine monohydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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